molecular formula C35H42ClF4N7O6 B12387609 Divarasib adipate CAS No. 2762240-36-6

Divarasib adipate

Cat. No.: B12387609
CAS No.: 2762240-36-6
M. Wt: 768.2 g/mol
InChI Key: KUWNSHZGOCXVAI-QJHJCNPRSA-N
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Description

Divarasib adipate is a potent and selective inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) G12C mutation. This mutation is a common oncogenic driver found in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This compound has shown promising efficacy in preclinical and clinical studies, making it a potential game-changer in the treatment landscape for KRAS G12C-mutated cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Divarasib adipate is synthesized through a series of chemical reactions that involve the formation of covalent bonds with the KRAS G12C protein. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Divarasib adipate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of divarasib that retain or enhance its inhibitory activity against KRAS G12C .

Scientific Research Applications

Divarasib adipate has a wide range of scientific research applications, including:

Mechanism of Action

Divarasib adipate exerts its effects by covalently binding to the KRAS G12C protein, locking it in an inactive state. This prevents the protein from activating downstream signaling pathways that promote cancer cell proliferation and survival. The molecular targets of this compound include the KRAS G12C protein and associated signaling pathways such as the MAPK and PI3K pathways .

Comparison with Similar Compounds

Divarasib adipate’s unique properties and promising clinical results make it a valuable addition to the arsenal of targeted cancer therapies.

Properties

CAS No.

2762240-36-6

Molecular Formula

C35H42ClF4N7O6

Molecular Weight

768.2 g/mol

IUPAC Name

1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one;hexanedioic acid

InChI

InChI=1S/C29H32ClF4N7O2.C6H10O4/c1-5-21(42)40-9-10-41(16(3)13-40)27-18-12-19(30)22(26-23(29(32,33)34)15(2)11-20(35)36-26)24(31)25(18)37-28(38-27)43-14-17-7-6-8-39(17)4;7-5(8)3-1-2-4-6(9)10/h5,11-12,16-17H,1,6-10,13-14H2,2-4H3,(H2,35,36);1-4H2,(H,7,8)(H,9,10)/t16-,17-;/m0./s1

InChI Key

KUWNSHZGOCXVAI-QJHJCNPRSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@H]5CCCN5C)C(=O)C=C.C(CCC(=O)O)CC(=O)O

Canonical SMILES

CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC5CCCN5C)C(=O)C=C.C(CCC(=O)O)CC(=O)O

Origin of Product

United States

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